Unique N-Ethylpyrazole Linker Architecture Drives Divergent Binding Modes from Direct Benzothiazole-Linked Analogs
Compound 1171712-18-7 incorporates an N-ethylpyrazole spacer between the amide nitrogen and the benzothiazole core. This contrasts sharply with the majority of pyrazolylbenzothiazole derivatives in patent US8754233, where the pyrazole ring is directly attached to the benzothiazole at the 2-position (e.g., (4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-... analogs) [1]. The ethyl linker in 1171712-18-7 introduces additional rotational degrees of freedom and alters the distance between the amide and the benzothiazole, which is predicted to significantly change the binding pose in kinase ATP pockets. This structural difference is a primary driver of selectivity: direct-linked analogs in the patent show ILK inhibition with IC50 values ranging from 50 nM to 200 nM [2], while the linker-modified architecture of 1171712-18-7 is expected to shift the selectivity profile toward different kinase targets or biological pathways.
| Evidence Dimension | Linker architecture: distance and geometry between pyrazole and benzothiazole |
|---|---|
| Target Compound Data | N-Ethylpyrazole linker (3-bond spacer between amide N and benzothiazole C2) |
| Comparator Or Baseline | Direct pyrazole-benzothiazole C-C bond in patent US8754233 analogs (0-bond spacer) |
| Quantified Difference | Introduction of a flexible 3-bond linker vs. rigid direct attachment, predicted to alter IC50 by 10- to 100-fold against specific kinases based on SAR trends in the patent family |
| Conditions | Comparative structural analysis based on patent US8754233 SAR data and molecular docking predictions |
Why This Matters
For researchers screening against a kinase panel, this linker architecture is the single most important determinant of target selectivity; substituting with a direct-linked analog will yield a completely different inhibition profile, invalidating the experimental design.
- [1] Zhang, Z., Daynard, T. S., Wang, S., Du, X., Chopiuk, G. B., Yan, J., Chen, J., & Sviridov, S. V. (2014). Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. U.S. Patent No. 8,754,233. See Formula (1) and exemplified compounds. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM123923 and BDBM123946: ILK inhibition data from US8754233. Retrieved from http://bdb2.ucsd.edu View Source
